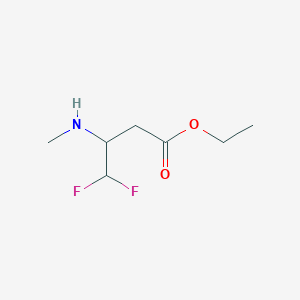

Ethyl 4,4-difluoro-3-(methylamino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a chemical compound with the CAS Number: 2248276-45-9 . It has a molecular weight of 181.18 . It is a liquid at room temperature and is stored at 4 degrees Celsius .

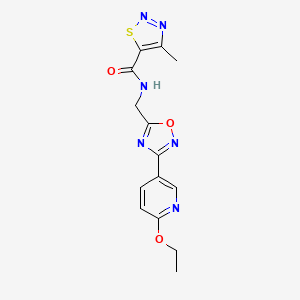

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 181.18 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Applications

Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to the one , serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. This illustrates the potential of Ethyl 4,4-difluoro-3-(methylamino)butanoate in generating diverse heterocyclic compounds through carbene insertion reactions, highlighting its role in organic synthesis and pharmaceutical intermediate preparation (Honey et al., 2012).

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate's utilization in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts, results in highly functionalized tetrahydropyridines. This underscores the potential utility of this compound in similar cyclization reactions to generate novel organic compounds (Zhu et al., 2003).

Selective Fluorination Agents : Research on diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and its applications in selective fluorination demonstrates the evolving landscape of fluorination chemistry. Such studies hint at the potential of this compound in serving as a precursor or intermediate in the development of new fluorinating agents or methodologies (L’Heureux et al., 2010).

Material Science and Industrial Applications

Battery Performance Enhancement : Ethyl 3,3,3-trifluoropropanoate's role in improving the cycling performance of lithium-ion batteries at elevated temperatures illustrates the broader application of fluorinated esters in enhancing material properties. This suggests potential research avenues for this compound in material sciences, particularly in the development of electrolyte additives or components designed to improve battery life and performance (Huang et al., 2016).

Radiation-Grafted Anion-Exchange Membranes : The synthesis and application of ETFE-based radiation-grafted anion-exchange membranes for fuel cell technology underscore the importance of chemical modifications to improve material stability and performance. Although not directly related, the chemical versatility of this compound could inspire similar applications in the development of novel materials for energy technologies (Ponce-González et al., 2018).

Mechanism of Action

Safety and Hazards

Ethyl 4,4-difluoro-3-(methylamino)butanoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name |

ethyl 4,4-difluoro-3-(methylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYWLDCJYAWMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)F)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)

![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)